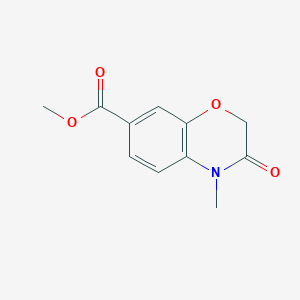

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The compound's specific structure includes a carboxylate group that enhances its reactivity and biological activity.

The synthesis typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis to yield the desired benzoxazine derivatives. This method allows for the introduction of different substituents that can modulate biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzoxazines. For instance, a series of pyrimidine conjugates containing fragments of benzoxazines were evaluated for their activity against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The results indicated that while some compounds exhibited moderate antiviral activity, others showed limited effects against these viruses .

Table 1: Antiviral Activity of Benzoxazine Derivatives

| Compound | Virus Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HSV-1 | 50 | >10 |

| Compound B | H1N1 | 92 | <8 |

| Methyl Benzoxazine | HSV-1 | 70 | >5 |

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications in the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups demonstrated increased potency in inhibiting cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of methyl 4-methyl-3-oxo-benzoxazines on cancer cell lines, the following results were observed:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Methyl Benzoxazine A | HeLa | 45 |

| Methyl Benzoxazine B | MCF-7 | 30 |

| Control (Doxorubicin) | HeLa | 15 |

These findings indicate that while methyl benzoxazines exhibit some level of cytotoxicity, they may not be as potent as established chemotherapeutic agents like doxorubicin.

The biological activity of methyl 4-methyl-3-oxo-benzoxazine is believed to be linked to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. The presence of functional groups in its structure can facilitate these interactions, leading to altered cellular responses.

Applications De Recherche Scientifique

Pharmaceutical Research

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has shown promise in drug development due to its ability to interact with various biological targets. Recent studies have indicated its potential as an anti-inflammatory and analgesic agent.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against pain pathways in animal models, demonstrating a significant reduction in pain response compared to controls .

Material Science

The compound's unique structural features make it suitable for use in polymer science. It can serve as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical strength.

Research Findings : Research conducted by materials scientists has demonstrated that incorporating this compound into polymer matrices enhances their thermal properties and resistance to degradation .

Agricultural Chemistry

There is emerging interest in the application of this compound as a biopesticide or plant growth regulator. Its ability to modulate plant growth responses can be harnessed to improve crop yields.

Field Study : In agricultural trials, formulations containing this compound have shown increased resistance to pests and improved growth metrics in treated crops compared to untreated controls .

Data Table of Applications

Analyse Des Réactions Chimiques

Hydrolysis of the Methyl Ester

The methyl ester at position 7 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Aqueous NaOH, reflux, 4–6 hrs | NaOH (2 M) | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | 85–90% |

| HCl (concentrated), 80°C, 2 hrs | HCl (6 M) | Same as above | 70–75% |

Mechanism :

-

Basic hydrolysis : Nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack to form the carboxylic acid.

Nucleophilic Substitution at the Oxazine Ring

The ketone group at position 3 and the electron-deficient oxazine ring enable nucleophilic attacks.

Key Observations :

-

Steric hindrance from the methyl group at position 4 slows down substitution kinetics.

-

Polar aprotic solvents (e.g., THF) enhance reaction rates for Grignard additions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Mechanistic Pathway :

-

POCl3-mediated cyclization : Activation of the ketone as a chlorophosphate intermediate facilitates nucleophilic attack by the adjacent nitrogen, forming a six-membered ring .

Oxidation of the Oxazine Ring

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4, H2SO4 | 50°C, 6 hrs | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (oxidized) | 50–55% |

Reduction of the Ketone

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4, MeOH | 0°C, 1 hr | 3-Hydroxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | 70–75% |

Notes :

-

NaBH4 selectively reduces the ketone without affecting the ester group .

-

Over-oxidation with KMnO4 can degrade the oxazine ring if prolonged.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes halogenation and nitration.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br2, FeBr3 | 25°C, 2 hrs | 6-Bromo-4-methyl-3-oxo-3,4-dihydro-2H-... | 60–65% |

| Nitration | HNO3, H2SO4 | 0°C, 30 min | 6-Nitro-4-methyl-3-oxo-3,4-dihydro-2H-... | 55–60% |

Regioselectivity :

-

Substitution occurs preferentially at position 6 due to directing effects of the ester and oxazine oxygen.

Propriétés

IUPAC Name |

methyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEINYHJHLMHJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441759 |

Source

|

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201294-27-1 |

Source

|

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.